Increased Lipophilicity and Predicted Membrane Permeability vs. (2‑Bromophenyl)(piperidin‑1‑yl)methanone
The target compound exhibits an ACD/LogP of 2.99, compared with a predicted LogP of approximately 2.5 for the simpler analog (2‑bromophenyl)(piperidin‑1‑yl)methanone (CAS 61153‑35‑3) [1]. The LogD₇.₄ of 3.58 indicates that the compound remains predominantly non‑ionised at physiological pH, favouring passive membrane diffusion .
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.99 |
| Comparator Or Baseline | (2‑Bromophenyl)(piperidin‑1‑yl)methanone: estimated LogP ≈ 2.5 (based on fragment‑based calculation; exact experimental value not available) |
| Quantified Difference | ΔLogP ≈ +0.49 (≈ 3‑fold higher predicted lipophilicity) |
| Conditions | ACD/Labs Percepta v14.0; pH 7.4 (LogD) |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability, an important factor when the compound is used as a fragment or scaffold in cell‑based assays.
- [1] PubChem Compound Summary for CID 40585, (2‑Bromophenyl)(piperidin‑1‑yl)methanone. LogP estimated by XLogP3 algorithm. View Source
